2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide
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Overview
Description
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may result in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial and fungal strains, making it a candidate for antimicrobial research.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being explored for potential therapeutic applications in treating inflammatory diseases and cancer.
Mechanism of Action
The mechanism by which 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide include other thiazole derivatives such as:
- 2-(4-chlorophenyl)-1,3-thiazole-4-carboxamide
- 4-(2,5-dichlorothienyl)-1,3-thiazole
- 2-(4-aminophenyl)-1,3-thiazole
These compounds share structural similarities but may differ in their biological activities and chemical properties.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBZTWPRHVDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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